molecular formula C18H20O2 B1327753 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898780-14-8

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No.: B1327753
CAS No.: 898780-14-8
M. Wt: 268.3 g/mol
InChI Key: WLDJERLVAIUDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone is a propiophenone derivative featuring a phenyl ring substituted with two methyl groups at the 3- and 5-positions and a methoxy group at the 2'-position of the adjacent aromatic ring. Its structural attributes, including electron-donating substituents (methyl and methoxy groups), influence its electronic and steric properties, which are critical for reactivity and application in catalysis or drug design.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDJERLVAIUDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644879
Record name 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-14-8
Record name 1-Propanone, 3-(3,5-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One common industrial and laboratory method to prepare 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone is via Friedel-Crafts acylation. This involves the acylation of 3,5-dimethylbenzene (mesitylene derivative) with 2'-methoxypropiophenone or its acyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Reaction Conditions:

    • Catalyst: Anhydrous aluminum chloride
    • Solvent: Typically anhydrous conditions, sometimes using inert solvents like dichloromethane or carbon disulfide
    • Temperature: Controlled to avoid polyacylation, often 0–50°C
    • Reaction time: Several hours to ensure completion
  • Mechanism:

    • Formation of acylium ion from 2'-methoxypropiophenone or its acyl chloride
    • Electrophilic aromatic substitution on the 3,5-dimethylphenyl ring
    • Workup involves quenching with water or dilute acid, followed by extraction and purification
  • Advantages:

    • Straightforward and scalable
    • High regioselectivity due to directing effects of methyl groups
  • Limitations:

    • Requires strict anhydrous conditions
    • Aluminum chloride is corrosive and generates waste

Claisen-Schmidt Condensation Route

Another synthetic route involves the Claisen-Schmidt condensation between 3,5-dimethylbenzaldehyde and 2'-methoxyacetophenone under basic conditions.

  • Reaction Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature or mild heating
    • Reaction time: Several hours
  • Procedure:

    • Mix equimolar amounts of 3,5-dimethylbenzaldehyde and 2'-methoxyacetophenone in ethanol
    • Add base slowly to initiate condensation
    • Stir until completion, monitored by TLC or HPLC
    • Acidify to precipitate the product
    • Purify by recrystallization or chromatography
  • Advantages:

    • Mild conditions
    • Avoids use of corrosive Lewis acids
  • Limitations:

    • May require further hydrogenation or reduction steps to convert the α,β-unsaturated ketone intermediate to the saturated propiophenone

Grignard Reagent Method (Related Compound Synthesis)

While direct literature on this compound synthesis via Grignard reagents is limited, related compounds such as 3-methoxypropiophenone have been synthesized using Grignard reagents formed from m-methoxybromobenzene and magnesium, followed by reaction with propionitrile.

Reagent Amount Conditions
Magnesium powder 24.0 g (1.0 mol) In THF, under reflux
3,5-Dimethylbromobenzene 187.1 g (1.0 mol) Added dropwise at 50-55°C
Propionitrile 55.1 g (1.0 mol) Added slowly, stirred 1-2 hours
Hydrochloric acid (3M) For quenching Added dropwise in cold bath
  • Yield: Approximately 78% for related 3-methoxypropiophenone synthesis

  • Notes: This method requires careful temperature control and handling of reactive intermediates.

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation 3,5-Dimethylbenzene + 2'-methoxypropiophenone (or acyl chloride) AlCl3 Anhydrous solvent 0–50°C High Direct acylation, scalable Corrosive catalyst, waste issues
Claisen-Schmidt Condensation 3,5-Dimethylbenzaldehyde + 2'-methoxyacetophenone NaOH or KOH Ethanol/Methanol RT to mild heat Moderate Mild conditions, simple setup May require further reduction
Grignard Reagent Route 3,5-Dimethylbromobenzene + Mg + Propionitrile None (Mg forms Grignard) THF 30–80°C ~78 (related compound) High selectivity, versatile Sensitive reagents, complex steps
  • Recent patents and research emphasize green synthesis approaches to reduce environmental impact, such as minimizing corrosive reagents and optimizing reaction times and temperatures to improve yield and purity.

  • Continuous flow reactors have been proposed for industrial scale-up to enhance control over reaction parameters and reduce side reactions in Friedel-Crafts acylation.

  • Purification techniques such as recrystallization and column chromatography are essential to obtain high-purity this compound, especially when side products or isomers are formed.

The preparation of this compound can be effectively achieved through Friedel-Crafts acylation, Claisen-Schmidt condensation, or Grignard reagent methodologies adapted from related compounds. Each method offers distinct advantages and challenges, with industrial processes favoring Friedel-Crafts acylation for scalability and yield, while laboratory syntheses may prefer milder condensation routes. Advances in green chemistry and process optimization continue to improve the efficiency and environmental footprint of these syntheses.

- Eureka Patsnap patent summary on Grignard synthesis of 3-methoxypropiophenone.

- Benchchem overview of synthetic routes including Friedel-Crafts acylation for 3-(2,5-Dimethylphenyl)-2'-methoxypropiophenone, applicable by analogy.

- ChemicalBook synthesis of related 3'-methoxypropiophenone via Grignard and oxidation steps.

- Vulcanchem product data on 3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone, indicating limited direct synthesis data but structural similarity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is integral in constructing complex organic molecules through reactions such as cross-coupling reactions.

Biology

  • Biological Activities : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various pathogens and cancer cell lines. The compound's interaction with specific molecular targets suggests potential mechanisms for its biological activity.

Medicine

  • Therapeutic Potential : There is growing interest in exploring this compound as a lead compound for developing new therapeutic agents. Its structural features may allow it to modulate enzyme activities or receptor functions related to disease pathways .

Case Studies and Findings

  • Anticancer Research : Preliminary studies have shown that compounds similar to this compound can downregulate melanin production in melanoma cells by affecting proteins involved in melanogenesis. This suggests a potential application in skin cancer treatments .
  • Antimicrobial Studies : Research is being conducted to assess the antimicrobial properties of this compound against various bacterial strains. Initial findings indicate promising activity that warrants further investigation into its mechanism and efficacy.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analog: 3-(1,3-Dioxan-2-yl)-1-(4-Methoxy-3,5-Dimethylphenyl)-1-Propanone (CAS 898786-73-7)

Key Differences :

  • Substituent Position : The methoxy group is located at the 4'-position instead of the 2'-position, altering the electronic environment of the aromatic ring (para vs. ortho substitution) .

Inferred Properties :

  • The dioxane ring increases molecular weight and polarity, likely reducing solubility in non-polar solvents compared to the target compound.

Fluorinated Derivatives: Trifluoromethyl-Containing Analogs

Examples :

  • 3-(3,5-Dimethylphenyl)-1,1,1-Trifluoropropan-2-ol
  • 3-(3,5-Dimethylphenyl)-1,1,1-Trifluoropropyl-2-Amine

Key Differences :

  • Functional Groups: Replace the propiophenone backbone with trifluoromethyl (-CF₃) and hydroxyl or amine groups, significantly altering electronic properties .
  • Electron Effects : The strong electron-withdrawing nature of -CF₃ decreases electron density on the aromatic ring, contrasting with the electron-donating methoxy and methyl groups in the target compound .

Inferred Properties :

  • Fluorination enhances metabolic stability and lipophilicity, making these analogs more suitable for agrochemical or pharmaceutical applications where bioavailability is critical.
  • Reduced aromatic reactivity due to -CF₃ substituents may limit utility in electrophilic reactions compared to the target compound.

Dichlorophenyl Analogs

Example : 3-(2,3-Dichlorophenyl)-1,1,1-Trifluoropropan-2-ol
Key Differences :

  • Substituents : Chlorine atoms at the 2- and 3-positions introduce steric hindrance and electron-withdrawing effects absent in the target compound .

Inferred Properties :

  • Increased steric bulk may hinder interactions in enzymatic or catalytic systems.
  • Higher electronegativity from chlorine could enhance binding affinity in receptor-targeted applications.

Comparative Analysis Table

Compound Name Substituents/Functional Groups Key Structural Features Potential Applications
3-(3,5-Dimethylphenyl)-2'-Methoxypropiophenone 3,5-dimethylphenyl; 2'-methoxy Electron-donating groups; propiophenone core Pharmaceutical intermediates
3-(1,3-Dioxan-2-yl)-1-(4-Methoxy-3,5-Dimethylphenyl)-1-Propanone 4-methoxy; 1,3-dioxane ring Polar dioxane group; para-substitution Synthetic intermediates; hydrolysis studies
3-(3,5-Dimethylphenyl)-1,1,1-Trifluoropropan-2-ol 3,5-dimethylphenyl; -CF₃; hydroxyl Fluorinated backbone; high lipophilicity Agrochemicals; CNS drug candidates
3-(2,3-Dichlorophenyl)-1,1,1-Trifluoropropan-2-ol 2,3-dichlorophenyl; -CF₃ Steric hindrance; electron-withdrawing Cl Catalysis; enzyme inhibition

Research Implications

  • Substituent Position : Ortho-methoxy substitution in the target compound may favor steric interactions in binding pockets, while para-substituted analogs (e.g., CAS 898786-73-7) could exhibit distinct regioselectivity .
  • Fluorination : Trifluoromethyl analogs demonstrate enhanced stability and bioavailability, aligning with trends in medicinal chemistry to optimize pharmacokinetics .
  • Hybrid Structures: Combining dioxane or fluorinated moieties with the propiophenone backbone could yield novel compounds with tunable reactivity and solubility.

Biological Activity

3-(3,5-Dimethylphenyl)-2'-methoxypropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}O2_2
  • Molecular Weight : Approximately 258.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This can result in enhanced neurotransmission and potential therapeutic effects in neurodegenerative diseases.
  • WNT/β-Catenin Pathway Modulation : Research indicates that compounds with similar structures can influence the WNT/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. Dysregulation in this pathway is often associated with cancer progression .

Biological Activities

The compound exhibits various biological activities, which can be summarized as follows:

Activity Description Reference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through modulation of signaling pathways.
Antimicrobial ActivityPotential against drug-resistant bacteria and fungi, making it a candidate for new antimicrobial agents.
Neuroprotective EffectsPossible protective effects on neuronal cells by inhibiting AChE activity.

Case Studies

Several studies have explored the biological effects of related compounds and their implications for health:

  • Anticancer Studies : A study examined the effects of structurally related compounds on various cancer cell lines, showing significant inhibition of cell growth in human cancer models (e.g., Jurkat cells). The IC50 values were determined using standard assays such as MTT and XTT .
  • Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from apoptosis by modulating cholinergic signaling pathways. This suggests that this compound may have potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : Research on related thiazole derivatives indicated promising results against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents for enhancing antimicrobial efficacy .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: ~282.3 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

What strategies can be employed to optimize the purification of this compound given its physicochemical properties?

Advanced Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 2:1) to separate nonpolar byproducts .
  • Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane improve purity (>95% by HPLC) .
  • Challenges : Low solubility in aqueous media necessitates use of DMSO or DMF for biological testing .

How does the electronic environment of substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Electron-Donating Groups (EDGs) : The 2'-methoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling at the ortho position .
  • Steric Effects : 3,5-Dimethylphenyl groups reduce accessibility to the carbonyl carbon, requiring bulky ligands (e.g., t-Bu₃P) in palladium-catalyzed reactions .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.